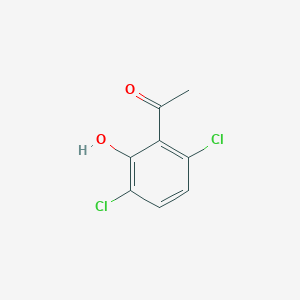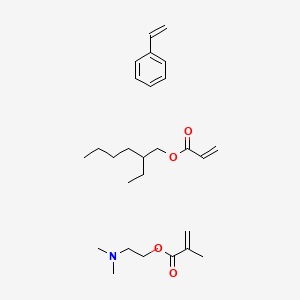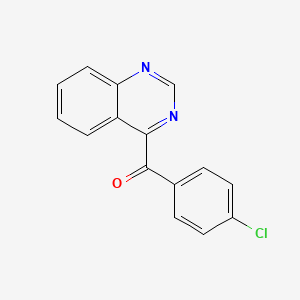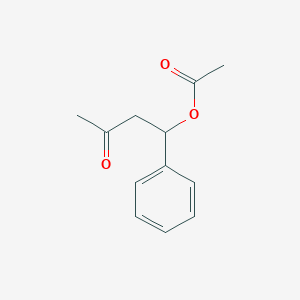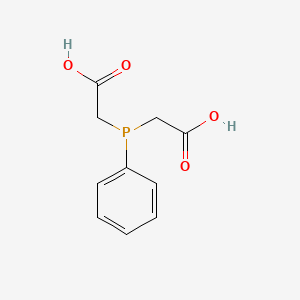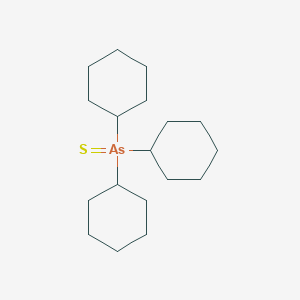
O-Butylisourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Butylisourea is an organic compound that belongs to the class of isoureas. It is commonly used in organic synthesis as a tert-butylating agent. The compound is known for its ability to introduce tert-butyl groups into various substrates, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Butylisourea can be synthesized through the reaction of butylamine with isocyanic acid. The reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the reaction of butyl isocyanate with water, which also produces this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butylamine and isocyanic acid are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
O-Butylisourea primarily undergoes substitution reactions where the tert-butyl group is transferred to other molecules. It can also participate in condensation reactions, forming urea derivatives.
Common Reagents and Conditions
Substitution Reactions: This compound reacts with carboxylic acids in the presence of a catalyst to form tert-butyl esters.
Condensation Reactions: It reacts with amines to form urea derivatives under mild heating conditions.
Major Products
Tert-Butyl Esters: Formed from the reaction with carboxylic acids.
Urea Derivatives: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
O-Butylisourea has several applications in scientific research:
Mecanismo De Acción
O-Butylisourea exerts its effects through the transfer of the tert-butyl group to various substrates. The mechanism involves the nucleophilic attack of the substrate on the carbon atom of the isourea group, leading to the formation of a new bond and the release of the tert-butyl group. This process is facilitated by the presence of catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another tert-butylating agent used for protecting amino groups.
Tert-butyl trichloroacetimidate: Used for tert-butylation of alcohols.
N,N-Dimethylformamide di-tert-butyl acetal: Employed in the protection of carboxylic acids.
Uniqueness
O-Butylisourea is unique due to its versatility in transferring tert-butyl groups to a wide range of substrates, including carboxylic acids, alcohols, and amines. Its mild reaction conditions and high efficiency make it a preferred choice in organic synthesis .
Propiedades
Número CAS |
57536-14-8 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
butyl carbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H3,6,7) |
Clave InChI |
RVBFJJRQNLWPJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


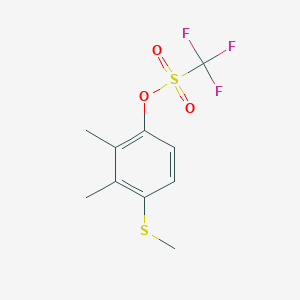

![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
